2-Phenylnon-2-ene-1,4-diol

Description

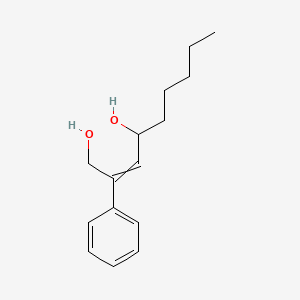

Structure

2D Structure

3D Structure

Properties

CAS No. |

214626-48-9 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-phenylnon-2-ene-1,4-diol |

InChI |

InChI=1S/C15H22O2/c1-2-3-5-10-15(17)11-14(12-16)13-8-6-4-7-9-13/h4,6-9,11,15-17H,2-3,5,10,12H2,1H3 |

InChI Key |

JHFNANCDMZRLOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=C(CO)C1=CC=CC=C1)O |

Origin of Product |

United States |

Structural Characterization and Stereochemical Considerations of 2 Phenylnon 2 Ene 1,4 Diol

Nomenclature and Chemical Connectivity

The structure of 2-phenylnon-2-ene-1,4-diol is explicitly defined by its IUPAC name. A systematic breakdown of the name reveals the precise arrangement of its atoms and functional groups.

Parent Chain: The root "non-" indicates a nine-carbon aliphatic chain.

Unsaturation: The "-2-ene" suffix specifies a carbon-carbon double bond located between the second and third carbon atoms (C2 and C3).

Principal Functional Groups: The suffix "-1,4-diol" identifies two hydroxyl (-OH) groups, serving as the principal functional groups. They are attached to the first (C1) and fourth (C4) carbon atoms of the nonane (B91170) chain.

Substituent: The prefix "2-phenyl" indicates that a phenyl group (-C₆H₅) is attached to the second carbon atom (C2).

This nomenclature describes a molecule where a hydroxymethyl group (-CH₂OH) is at C1, a phenyl group is at C2, and the C2-C3 double bond is followed by a hydroxyl group at the C4 position, with the remainder of the carbon chain extending to C9.

Table 1: Summary of Structural Features

| Feature | Description | Position |

|---|---|---|

| Parent Chain | Nonane | 9 Carbons |

| Double Bond | Alkene | C2-C3 |

| Hydroxyl Group | Alcohol | C1 |

| Hydroxyl Group | Alcohol | C4 |

Analysis of Geometric Isomerism (E/Z) at the C2-C3 Double Bond

The presence of a double bond at the C2-C3 position introduces the possibility of geometric isomerism. For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different substituent groups. In this compound, C2 is bonded to a phenyl group and a hydroxymethyl group (-CH₂OH), while C3 is bonded to a hydrogen atom and a 1-hydroxypentyl group (-CH(OH)C₅H₁₁).

The configuration of the geometric isomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number.

At Carbon 2 (C2):

The phenyl group (-C₆H₅) has a higher priority than the hydroxymethyl group (-CH₂OH) because the carbon of the phenyl ring is bonded to three other carbons, while the carbon of the hydroxymethyl group is bonded to one oxygen and two hydrogens.

At Carbon 3 (C3):

The 1-hydroxypentyl group has a higher priority than the hydrogen atom.

The two possible geometric isomers are:

(E)-isomer: The two higher-priority groups (the phenyl group at C2 and the 1-hydroxypentyl group at C3) are on opposite sides (entgegen) of the double bond.

(Z)-isomer: The two higher-priority groups are on the same side (zusammen) of the double bond.

Table 2: Cahn-Ingold-Prelog Priorities for C2-C3 Substituents

| Carbon | Substituent | Priority |

|---|---|---|

| C2 | -C₆H₅ (Phenyl) | High |

| C2 | -CH₂OH (Hydroxymethyl) | Low |

| C3 | -CH(OH)C₅H₁₁ (1-Hydroxypentyl) | High |

Investigation of Stereogenic Centers (e.g., C4) and Resulting Chiral Isomers

A stereogenic center, or chiral center, is a carbon atom bonded to four different groups, leading to non-superimposable mirror images known as enantiomers. In the structure of this compound, the carbon atom at position 4 (C4) is a stereogenic center.

The four distinct groups attached to C4 are:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A pentyl group (-C₅H₁₁)

A 2-phenyl-1-(hydroxymethyl)ethenyl group (-C(C₆H₅)=CHCH₂OH)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, designated as (4R) and (4S) based on the CIP priority rules.

When combined with the geometric isomerism at the C2-C3 double bond, the molecule has a total of four possible stereoisomers. These isomers are pairs of enantiomers and pairs of diastereomers.

Table 3: Possible Stereoisomers of this compound

| Isomer Name | Configuration | Relationship |

|---|---|---|

| (2E, 4R)-2-Phenylnon-2-ene-1,4-diol | E at C2=C3, R at C4 | Enantiomer of (2E, 4S) |

| (2E, 4S)-2-Phenylnon-2-ene-1,4-diol | E at C2=C3, S at C4 | Enantiomer of (2E, 4R) |

| (2Z, 4R)-2-Phenylnon-2-ene-1,4-diol | Z at C2=C3, R at C4 | Enantiomer of (2Z, 4S) |

| (2Z, 4S)-2-Phenylnon-2-ene-1,4-diol | Z at C2=C3, S at C4 | Enantiomer of (2Z, 4R) |

Any (E)-isomer is a diastereomer of any (Z)-isomer.

Conformational Analysis and Preferred Rotamers

The relative energies of the different conformers (rotamers) are influenced by several factors:

Steric Hindrance: Repulsive interactions occur when bulky groups are brought into close proximity. For instance, rotation around the C3-C4 bond would be constrained to minimize steric clash between the large phenyl group and the pentyl group.

Allylic Strain: This type of strain arises from the interaction between a substituent on one end of a double bond and an allylic substituent. nih.gov In this molecule, allylic 1,3-strain can occur between the substituent at C4 (-OH or -C₅H₁₁) and the substituent at C2 (-phenyl or -CH₂OH). The molecule will likely adopt a conformation that minimizes these repulsive interactions.

Hydrogen Bonding: The presence of two hydroxyl groups at C1 and C4 allows for the possibility of intramolecular hydrogen bonding. A conformation where the C1-hydroxyl and C4-hydroxyl groups are oriented towards each other could be stabilized by this interaction, influencing the preferred rotamer around the C3-C4 bond.

The study of diol conformations shows that the relative orientation of hydroxyl groups is key to understanding their structure. osti.gov The interplay of these steric and electronic factors dictates which conformations are most stable and therefore most populated at equilibrium. Detailed analysis of these preferences would typically require experimental techniques like NMR spectroscopy or computational modeling. osti.gov

Chemical Reactivity and Derivatization of 2 Phenylnon 2 Ene 1,4 Diol

Reactions at the Hydroxyl Groups

The presence of two hydroxyl groups, one primary and one secondary, on an allylic framework allows for a range of derivatization reactions. These sites can react independently or together, depending on the reaction conditions and reagents employed.

The hydroxyl groups of 2-Phenylnon-2-ene-1,4-diol are expected to undergo standard esterification and etherification reactions typical for alcohols. rsc.org

Esterification: This reaction involves treating the diol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form the corresponding ester(s). Acid catalysts (e.g., H₂SO₄) are often used for reactions with carboxylic acids to drive the equilibrium towards the product. More sophisticated methods like the Steglich esterification, which uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed under milder conditions. Given the presence of two hydroxyl groups with different steric environments (primary vs. secondary), selective mono-esterification could potentially be achieved by using a limited amount of the acylating agent, with the less sterically hindered primary alcohol likely reacting preferentially. Palladium-catalyzed allylic substitution methods have also been developed for the synthesis of complex allylic esters from allylic alcohols. nih.gov

Etherification: The formation of ethers, such as in the Williamson ether synthesis, would involve deprotonating the hydroxyl groups with a strong base (e.g., NaH) to form alkoxides, followed by reaction with an alkyl halide. Similar to esterification, selectivity between the primary and secondary positions could be a factor. For more complex syntheses, the hydroxyl groups can serve as protecting groups after being converted to ethers (e.g., silyl (B83357) ethers like TBDMS or TIPS ethers) to prevent them from reacting in subsequent steps.

| Reaction Type | Reagent Example | Expected Product | Notes |

| Esterification | Acetic Anhydride (B1165640), Pyridine | 2-Phenylnon-2-ene-1,4-diyl diacetate | Reaction would likely proceed at both hydroxyl groups with excess reagent. |

| Etherification | NaH, then Methyl Iodide | 1,4-Dimethoxy-2-phenylnon-2-ene | Both hydroxyls are converted to methyl ethers. |

| Silyl Ether Formation | TBDMS-Cl, Imidazole | 1,4-Bis(tert-butyldimethylsilyloxy)-2-phenylnon-2-ene | A common method for protecting diols in multi-step synthesis. |

The oxidation of the primary and secondary allylic alcohol groups in this compound would yield α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.org The specific product depends on the choice of oxidizing agent and which alcohol group is targeted.

Oxidation of the secondary alcohol: Selective oxidation of the secondary alcohol at the C4 position would yield an α,β-unsaturated ketone, specifically 1-hydroxy-2-phenylnon-2-en-4-one .

Oxidation of the primary alcohol: Selective oxidation of the primary alcohol at the C1 position would produce an α,β-unsaturated aldehyde, 4-hydroxy-2-phenylnon-2-en-1-al .

Full oxidation: A strong oxidizing agent or forcing conditions would oxidize both hydroxyl groups to yield the corresponding keto-aldehyde, 2-phenylnon-2-ene-1,4-dione .

A variety of reagents are available for the oxidation of allylic alcohols. organic-chemistry.org Mild reagents like manganese dioxide (MnO₂) are known to selectively oxidize allylic alcohols over saturated ones. Other modern catalytic systems, such as those using palladium (e.g., Pd(OAc)₂) or TEMPO in the presence of a co-oxidant, offer high selectivity for the formation of enones and enals under mild conditions. organic-chemistry.org For instance, palladium-catalyzed oxidation of allylic alcohols can be performed with molecular oxygen. organic-chemistry.org

| Oxidizing Agent | Target Functionality | Expected Product | Reference for Analogous Reaction |

| MnO₂ | Primary & Secondary Allylic Alcohols | 2-Phenylnon-2-ene-1,4-dione | General reagent for allylic alcohol oxidation. |

| Pd(OAc)₂ / O₂ | Primary & Secondary Allylic Alcohols | 2-Phenylnon-2-ene-1,4-dione | Palladium-catalyzed aerobic oxidation is effective for allylic alcohols. organic-chemistry.org |

| TEMPO / NaOCl | Primary & Secondary Alcohols | 2-Phenylnon-2-ene-1,4-dione | TEMPO-based systems are efficient for alcohol oxidation. organic-chemistry.org |

The 1,4-diol structure allows for intramolecular cyclization reactions to form various heterocyclic derivatives.

Cyclic Acetals and Ketals: Reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst will form a cyclic acetal (B89532) or ketal, respectively. quimicaorganica.orglibretexts.org This reaction is reversible and typically requires the removal of water to drive it to completion. The reaction of this compound with a carbonyl compound would produce a six-membered tetrahydropyran (B127337) ring, a structure that is thermodynamically stable. organicchemistrytutor.com These cyclic derivatives are often used as protecting groups for diols or for the carbonyl compound itself. libretexts.org

Cyclic Carbonates: Treatment with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base would lead to the formation of a cyclic carbonate.

| Reagent(s) | Derivative Type | Expected Product Structure | Notes |

| Acetone (B3395972), H⁺ (cat.) | Cyclic Ketal | A 2,2-dimethyl-1,3-dioxane (B13969650) ring fused to the parent structure. | Forms a six-membered ring, which is kinetically and thermodynamically favorable. organicchemistrytutor.comchemtube3d.com |

| Benzaldehyde, H⁺ (cat.) | Cyclic Acetal | A 2-phenyl-1,3-dioxane (B8809928) ring fused to the parent structure. | A common method for protecting 1,3-diols, applicable here to a 1,4-ene-diol. |

| Triphosgene, Pyridine | Cyclic Carbonate | A six-membered cyclic carbonate ring. | A standard method for converting diols to cyclic carbonates. |

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is electron-rich and susceptible to a variety of addition reactions.

Catalytic hydrogenation is a standard method for reducing a carbon-carbon double bond. rsc.org

Alkene Hydrogenation: Treatment of this compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel will reduce the alkene to an alkane. This reaction would yield 2-phenylnonane-1,4-diol . The hydrogenation of the double bond creates a new stereocenter at C2. Depending on the catalyst and conditions, some degree of diastereoselectivity may be achievable, influenced by the existing stereocenter at C4. In some cases, particularly with palladium catalysts, hydrogenolysis (cleavage) of the C-O bonds of the allylic alcohols can occur as a side reaction.

Selective partial hydrogenation of alkynes is a common route to alkenes like the precursor for this diol. For example, 2-butyne-1,4-diol (B31916) is hydrogenated to 2-butene-1,4-diol (B106632) using nickel or palladium catalysts. chemicalbook.com

| Catalyst | Product | Reaction Conditions | Reference for Analogous Reaction |

| Pd/C | 2-Phenylnonane-1,4-diol | H₂ (1 atm), Ethanol, rt | Standard conditions for alkene hydrogenation. acs.org |

| PtO₂ (Adam's catalyst) | 2-Phenylnonane-1,4-diol | H₂ (1-3 atm), Acetic Acid, rt | A highly active catalyst for alkene reduction. |

| Raney Ni | 2-Phenylnonane-1,4-diol | H₂ (high pressure), Ethanol, elevated temp. | Often used for industrial-scale hydrogenations. atamankimya.com |

The alkene can undergo electrophilic addition, where an electrophile adds across the double bond. masterorganicchemistry.com

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent (like CH₂Cl₂) would result in the addition of two halogen atoms across the double bond to form a vicinal dihalide. The mechanism proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-fashion. masterorganicchemistry.com This results in the formation of 2,3-dihalo-2-phenylnonane-1,4-diol . The reaction is highly stereoselective, leading to the anti-addition product. chemguide.co.uk

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) proceeds via a carbocation intermediate. The initial protonation of the double bond will occur to form the most stable carbocation. In this case, protonation at C3 would generate a tertiary carbocation at C2, which is also stabilized by the adjacent phenyl group. Subsequent attack by the halide ion (Br⁻, Cl⁻) at C2 would yield the 3-halo-2-phenylnonane-1,4-diol . This reaction follows Markovnikov's rule.

| Reagent | Reaction Type | Expected Product | Mechanism/Stereochemistry |

| Br₂ in CCl₄ | Halogenation | 2,3-Dibromo-2-phenylnonane-1,4-diol | Via cyclic bromonium ion; results in anti-addition. masterorganicchemistry.com |

| HCl (gas) in ether | Hydrohalogenation | 3-Chloro-2-phenylnonane-1,4-diol | Via tertiary benzylic carbocation; Markovnikov addition. |

| NBS in DMSO/H₂O | Halohydrin Formation | 3-Bromo-2-hydroxy-2-phenylnonane-1,4-diol | Bromonium ion intermediate is trapped by water as the nucleophile. |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-rich double bond in this compound, activated by the adjacent phenyl group and hydroxyl-bearing carbon, suggests its potential participation as a diene or dienophile in cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a pertinent example.

In a hypothetical Diels-Alder reaction, this compound could react with a suitable dienophile. The presence of the phenyl group would likely direct the regioselectivity of the addition. The stereochemical outcome would be influenced by the geometry of the double bond and the approach of the dienophile.

Table 1: Hypothetical Diels-Alder Reactions of this compound

| Dienophile | Expected Product | Potential Reaction Conditions |

| Maleic anhydride | A substituted cyclohexene (B86901) derivative with fused anhydride ring | Thermal or Lewis acid catalysis |

| Dimethyl acetylenedicarboxylate | A substituted cyclohexadiene derivative | High temperature |

| Acrolein | A substituted cyclohexene carboxaldehyde | Moderate temperature |

It is important to note that for this compound to act as a diene, a rearrangement to a conjugated system would be necessary, which is not its native structure. More plausibly, it would function as a dienophile, reacting with a conjugated diene.

Reactions Involving the Phenyl Substituent

The phenyl group of this compound is susceptible to reactions typical of aromatic compounds, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The alkenyl substituent on the benzene (B151609) ring is an activating group, directing incoming electrophiles to the ortho and para positions. The steric bulk of the nonene-diol chain might hinder ortho substitution to some extent, potentially favoring the para product.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the phenyl ring, predominantly at the para position.

Halogenation: Treatment with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) would result in the corresponding aryl halide.

Friedel-Crafts Alkylation/Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the aromatic ring. However, the presence of the hydroxyl groups in this compound could complicate these reactions, as they can coordinate to the Lewis acid catalyst. Protection of the hydroxyl groups would likely be necessary.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagents | Electrophile | Major Product |

| HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-2-phenylnon-2-ene-1,4-diol |

| Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-phenylnon-2-ene-1,4-diol |

| CH₃COCl, AlCl₃ (with protected diol) | CH₃CO⁺ | 4-Acetyl-2-phenylnon-2-ene-1,4-diol |

Functionalization of the Aromatic Ring

Beyond electrophilic substitution, the phenyl ring can be functionalized through other means. For instance, if a bromo-substituted derivative were prepared as described above, it could undergo a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This would significantly expand the molecular complexity and allow for the synthesis of a wide array of derivatives.

Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement if applicable to derivatives)

While this compound itself is not a vicinal diol and therefore will not directly undergo a classic pinacol rearrangement, its derivatives could be engineered to do so. The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone.

To apply this to the this compound system, the double bond would first need to be dihydroxylated to create a 1,2,4-triol derivative. For example, treatment of this compound with an oxidizing agent like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield 2-phenylnonane-1,2,4-triol.

This resulting vicinal diol moiety at the C1 and C2 positions, upon treatment with acid, could then undergo a pinacol-type rearrangement. The migratory aptitude of the groups attached to the carbon bearing the second hydroxyl group would determine the product. The phenyl group has a high migratory aptitude, suggesting it would likely migrate to the adjacent carbocation, leading to the formation of a ketone.

Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for structural assignment and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-Phenylnon-2-ene-1,4-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy is utilized to identify the types and number of protons in a molecule. For a diol compound, characteristic signals for hydroxyl (-OH) and aliphatic (-CH2-) protons would be expected. For instance, in a similar diol compound, these have been observed at chemical shifts of 2.86 ppm and 4.56 ppm, respectively. researchgate.net Aromatic protons typically appear in the range of 7.00 to 8.24 ppm. researchgate.net

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their bonding environment. For example, carbons in aromatic rings can be observed between 115.5 and 153.8 ppm. researchgate.net The carbons attached to hydroxyl groups in diols also have characteristic chemical shifts. multiscreensite.com The number of unique carbon signals can indicate the symmetry of the molecule. multiscreensite.com

2D NMR Spectroscopy , such as Correlation Spectroscopy (COSY), is instrumental in determining the connectivity between protons, which is vital for assigning the complex structure and stereochemistry of molecules like this compound. longdom.org COSY spectra show cross-peaks between protons that are coupled, allowing for the tracing of proton-proton networks. longdom.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, which are crucial for determining the relative stereochemistry of substituents. copernicus.org For complex structures, computational quantum mechanics (QM) calculations of NMR data can be used to assist in the definitive assignment of regio-isomers and complex natural products. wuxiapptec.com

Table 1: Representative ¹H and ¹³C NMR Data for Diol Compounds This table presents typical chemical shift ranges for functional groups found in diol compounds, based on literature data. Actual values for this compound may vary.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aliphatic C-H | 0.9 - 2.5 | 10 - 40 |

| C-H adjacent to OH | 3.4 - 4.0 | 50 - 70 |

| Vinylic C-H | 4.5 - 6.5 | 100 - 140 |

| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |

| Hydroxyl O-H | 1.0 - 5.5 (variable) | N/A |

| Carbonyl C=O | N/A | 160 - 220 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

The molecular weight of a related compound, 2-phenylbut-2-ene-1,4-diol, is 164.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For instance, the exact mass of 2-phenylbut-2-ene-1,4-diol has been calculated as 164.083729621 Da. nih.gov

When subjected to ionization in a mass spectrometer, this compound will fragment in a characteristic manner. The analysis of these fragment ions provides valuable clues about the molecule's structure. For example, the loss of a water molecule ([M-H₂O]⁺) is a common fragmentation pathway for alcohols. Other fragmentations can reveal the structure of the alkyl and phenyl portions of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound This table is predictive and based on the expected fragmentation of the target molecule.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 234.33 | Molecular Ion |

| [M-H₂O]⁺ | 216.31 | Loss of a water molecule |

| [M-C₅H₁₁]⁺ | 163.20 | Loss of the pentyl group |

| [C₆H₅-C=CH-CH₂OH]⁺ | 147.18 | Phenyl-alkenol fragment |

| [C₆H₅]⁺ | 77.10 | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and alkene (C=C) functional groups. The O-H stretching vibration of alcohols typically appears as a broad and intense band in the region of 3200-3600 cm⁻¹. pressbooks.pubresearchgate.net The C=C stretching vibration of the alkene would likely be observed in the range of 1640-1680 cm⁻¹. pressbooks.pub Additionally, absorptions corresponding to C-H stretching and bending vibrations of the aromatic ring and the alkyl chain would also be present. pressbooks.pub

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table outlines the expected IR absorption bands for the functional groups present in the molecule.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkane) | 2850 - 2960 | Strong |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since this compound contains chiral centers, it can exist as enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. uma.esgcms.cz Enantiomeric excess is a measure of the purity of a chiral substance. masterorganicchemistry.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric separation. uma.es It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the e.e. can be calculated. uma.es The choice of the chiral column and the mobile phase is critical for achieving good separation. sigmaaldrich.comchromatographyonline.com

Chiral Gas Chromatography (GC) can also be used for the separation of volatile chiral compounds. libretexts.org Similar to chiral HPLC, it utilizes a chiral stationary phase to resolve the enantiomers. gcms.cz The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives.

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Table 4: Chiral Chromatography Parameters for Enantiomeric Excess Determination This table provides a general overview of the parameters that would be considered for the chiral separation of this compound.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) | Chiral Stationary Phase (e.g., cyclodextrin-based) |

| Mobile Phase/Carrier Gas | Mixture of organic solvents (e.g., hexane/isopropanol) | Inert gas (e.g., Helium, Nitrogen) |

| Detector | UV-Vis, Circular Dichroism | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Key Measurement | Retention time difference between enantiomers | Retention time difference between enantiomers |

| Calculation | Enantiomeric Excess (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100 | Enantiomeric Excess (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100 |

Computational and Theoretical Studies of 2 Phenylnon 2 Ene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 2-Phenylnon-2-ene-1,4-diol. By solving approximations of the Schrödinger equation for this molecule, researchers can determine a variety of electronic properties that govern its chemical behavior.

Detailed research findings indicate that methods such as B3LYP with a 6-31G* basis set are commonly used to optimize the geometry of similar allylic diols and to calculate their electronic properties. rsc.org For this compound, these calculations reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

The electrostatic potential map visually represents the charge distribution across the molecule. For this compound, regions of negative potential are expected around the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character. Conversely, regions of positive potential would be associated with the hydrogen atoms of the hydroxyl groups, highlighting their electrophilic nature and potential for hydrogen bonding. organic-chemistry.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The flexibility of the nonene chain and the presence of rotatable bonds in this compound mean that it can adopt numerous conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the conformational space of such molecules.

Molecular mechanics force fields, such as AMBER or MMFF94, can be used to rapidly calculate the potential energy of a vast number of conformations, identifying low-energy (and thus more stable) structures. These stable conformers are crucial as they represent the most likely shapes the molecule will adopt, influencing its physical properties and biological interactions.

Molecular dynamics simulations provide a time-dependent perspective of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal the dynamics of conformational changes and the stability of specific conformers in different environments (e.g., in a vacuum or in a solvent). For allylic diols, intramolecular hydrogen bonding can significantly influence the preferred conformation, a factor that MD simulations are well-suited to explore. organic-chemistry.org

Table 2: Relative Energies of Stable Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| A | -165° | 0.00 | 45 |

| B | 65° | 0.85 | 25 |

| C | -45° | 1.50 | 15 |

| D | 180° | 2.10 | 10 |

| E | 90° | 3.00 | 5 |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or for identifying the compound in a complex mixture. For this compound, theoretical calculations of NMR and IR spectra are particularly relevant.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. The calculated shifts, when compared to experimental data, can help to confirm the structure and assign specific signals to the corresponding atoms in the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (O-H) | 3.5-4.5 ppm |

| ¹³C NMR Chemical Shift (C=C) | 125-140 ppm |

| IR Frequency (O-H stretch) | 3300-3400 cm⁻¹ |

| IR Frequency (C=C stretch) | 1650-1670 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational modeling of reaction pathways allows for the investigation of potential synthetic transformations involving this compound. This involves identifying the transition states that connect reactants to products.

For instance, the diastereoselective epoxidation of allylic diols has been a subject of computational study, where the transition state geometries are analyzed to understand the origins of stereoselectivity. organic-chemistry.org Similar studies on this compound could explore reactions such as oxidation, esterification, or other transformations involving the diol functionality.

By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. Transition state theory can then be used to estimate the rate constant for the reaction. These theoretical insights are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Table 4: Hypothetical Reaction Pathway Analysis for the Epoxidation of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + m-CPBA) | 0.0 |

| Transition State 1 (syn-attack) | +15.2 |

| Transition State 2 (anti-attack) | +12.5 |

| Product 1 (syn-epoxide) | -25.0 |

| Product 2 (anti-epoxide) | -28.3 |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis (e.g., Natural Products, Pharmaceuticals, Agrochemicals)

There is no specific information available in the scientific literature detailing the use of 2-Phenylnon-2-ene-1,4-diol as a building block in the synthesis of complex molecules such as natural products, pharmaceuticals, or agrochemicals. While allylic diols, in general, are recognized as versatile intermediates in organic synthesis, allowing for the construction of stereochemically complex structures, no examples specifically utilize this compound. dissertation.comacs.orgorganic-chemistry.org The potential of this specific compound remains unexplored in this context.

Precursor for Polymeric Materials (e.g., Polyesters, Polyurethanes)

No research has been found that investigates or reports the use of this compound as a monomer or precursor for the synthesis of polymeric materials like polyesters or polyurethanes. The incorporation of phenyl-substituted diols can influence the thermal and mechanical properties of polyesters, but there are no studies available that have explored this with this compound. researchgate.netacs.orgscience.org.ge

Role in Chiral Catalyst Development or Ligand Synthesis

The development of chiral catalysts and ligands is a crucial area of research in asymmetric synthesis. Chiral diols, including those with phenyl substituents, are often employed for this purpose. nih.govunits.itacs.orgnih.gov However, there are no published studies that describe the use of this compound in the development of chiral catalysts or as a chiral ligand. Its potential in this application has not been documented.

Investigation as a Scaffold for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemical research to understand how a molecule's structure influences its biological activity. scielo.briiste.org Such studies require a series of related compounds to be synthesized and tested. There is no evidence in the current body of scientific literature to suggest that this compound has been used as a scaffold or investigated in any SAR studies.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes

Traditional multi-step organic syntheses often rely on stoichiometric reagents, hazardous solvents, and significant energy input. Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 2-Phenylnon-2-ene-1,4-diol and its analogs. Key areas of exploration will include biocatalysis and the implementation of green chemistry principles.

Enzymatic catalysis, for instance, offers a promising alternative to conventional chemical methods. The use of lipases for stereoselective acylation or hydrolases for the resolution of racemic mixtures could provide a direct route to enantiopure forms of the diol. Furthermore, the application of dioxygenase enzymes could enable the direct, stereoselective dihydroxylation of a suitable phenylnonene precursor, minimizing the need for protecting groups and reducing waste streams. Another avenue involves rhodium-catalyzed allylic C-H activation for the stereoselective synthesis of related 1,3-diols, a methodology that could potentially be adapted. ub.edu

The principles of green chemistry, such as atom economy and the use of renewable feedstocks and less hazardous solvents, will also be pivotal. Research into one-pot syntheses that combine multiple reaction steps without the isolation of intermediates would significantly improve efficiency. For example, a tandem reaction combining a Grignard or Barbier-type reaction with an in-situ oxidation could be explored. Moreover, the direct synthesis of diols from CO2 and other simple precursors using heterogeneous catalysts represents a frontier in green chemistry that could be applied to this class of compounds. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors |

|---|---|---|---|

| Biocatalytic Resolution | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme selection and optimization, substrate specificity, scalability. | Racemic this compound |

| Asymmetric Dihydroxylation | Direct introduction of chirality, high atom economy. | Regioselectivity, control of stereochemistry at multiple centers. | 1-Phenylnona-1,3-diene |

| Tandem One-Pot Reactions | Reduced workup steps, improved efficiency, less solvent waste. | Catalyst compatibility, control of side reactions. | Benzaldehyde, oct-1-en-3-one |

| Synthesis from CO2 | Utilization of a renewable C1 source, high atom economy. rsc.org | Catalyst development, high-pressure conditions, reaction selectivity. | CO2, 1-Phenylnon-2-ene |

Exploration of Novel Derivatizations

The bifunctional nature of this compound, possessing two hydroxyl groups and a reactive double bond, offers a rich platform for chemical modification and the creation of novel derivatives with tailored properties. Future research will undoubtedly explore these derivatization pathways to generate new materials and bioactive molecules.

The hydroxyl groups are prime targets for esterification and etherification reactions to produce a wide array of functional molecules. For instance, esterification with acrylic acid derivatives could yield monomers for polymerization, leading to new types of cross-linked polymers with unique thermal and mechanical properties. The synthesis of phosphate (B84403) or sulfate (B86663) esters could also be explored for potential applications in biochemistry or as surfactants.

The alkene moiety can be functionalized through various addition reactions. Epoxidation followed by ring-opening would generate a series of triol derivatives, increasing the hydrophilicity and hydrogen-bonding capabilities of the molecule. The double bond could also participate in metathesis reactions or be used as a handle for "click" chemistry, allowing for the conjugation of this compound to other molecules or surfaces. Gold-catalyzed cyclization of allylic diols is another promising route to create novel heterocyclic structures. researchgate.net Double allylic substitution reactions, potentially employing dual catalysis, could allow for the introduction of two different nucleophiles in a regio- and chemoselective manner, rapidly building molecular complexity.

Table 2: Potential Derivatizations of this compound and Their Applications

| Reaction Type | Functional Group Targeted | Potential Derivative | Potential Application |

|---|---|---|---|

| Esterification | Hydroxyl Groups | Diacrylate Ester | Polymer synthesis, coatings |

| Etherification | Hydroxyl Groups | Glycidyl Ether | Epoxy resins, adhesives |

| Epoxidation | Alkene | Epoxy-diol | Fine chemical intermediate |

| Polycondensation | Hydroxyl Groups | Polyester or Polycarbonate | Biodegradable polymers, engineering plastics |

| Cyclization | Diol and Alkene | Substituted Tetrahydrofuran/pyran | Bioactive scaffolds, chiral ligands researchgate.net |

Application in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a rapidly expanding field. wikipedia.org The structure of this compound makes it an excellent candidate for use as a building block, or "tecton," in the construction of larger, self-assembled supramolecular architectures. bbau.ac.in

The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of predictable and stable hydrogen-bonding networks. wikipedia.org This could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional structures. The phenyl group can participate in π-π stacking interactions, which can further stabilize and direct the self-assembly process. The interplay between hydrogen bonding and π-π stacking could lead to the formation of novel liquid crystals, gels, or porous materials.

As a bifunctional molecule, it has the potential to link different molecular components together in a predictable fashion. nih.govbowen.edu.ng For example, it could be used to bridge metal centers in the formation of coordination polymers or metal-organic frameworks (MOFs). The chirality of the diol could also be used to induce chirality in the resulting supramolecular assembly, which is of great interest for applications in asymmetric catalysis and chiral separations.

High-Throughput Synthesis and Screening Methodologies

To fully explore the potential of this compound and its derivatives, high-throughput synthesis and screening (HTS) methodologies will be indispensable. rsc.org These approaches allow for the rapid creation and evaluation of large libraries of compounds, accelerating the discovery of new materials and bioactive agents. nih.gov

Future research will likely involve the development of automated or semi-automated synthetic platforms to generate libraries of this compound derivatives. rsc.org This could involve parallel synthesis in microtiter plates, where different reagents are added to a common scaffold to create a diverse set of products. For instance, a library could be generated by reacting the diol with a wide range of carboxylic acids or isocyanates to produce a library of esters and carbamates.

Once synthesized, these libraries can be screened for a variety of properties using HTS techniques. For example, libraries could be screened for catalytic activity in a particular chemical transformation, for their ability to inhibit a specific enzyme, or for their physical properties as components in polymer formulations. The development of biosensors that respond to diols could also be integrated into screening platforms to identify strains of microorganisms capable of producing these compounds or their derivatives with high efficiency. nih.gov This combination of high-throughput synthesis and screening will be crucial for unlocking the full application potential of this versatile chemical scaffold. rsc.org

Table 3: Hypothetical High-Throughput Workflow for Derivative Discovery

| Step | Methodology | Objective | Example |

|---|---|---|---|

| 1. Library Synthesis | Automated parallel synthesis in 96-well plates. | Generate a diverse library of this compound esters. | Reacting the diol with a library of 96 different acyl chlorides. |

| 2. Primary Screening | Fluorescence-based enzymatic assay. | Identify derivatives that inhibit a target enzyme (e.g., a lipase). | Measure the reduction in fluorescent product in the presence of each derivative. |

| 3. Hit Confirmation | Dose-response analysis of primary hits. | Confirm the activity and determine the potency (IC50) of the most active compounds. | Test active compounds at multiple concentrations. |

| 4. Secondary Screening | Cell-based assay. | Evaluate the biological activity of confirmed hits in a cellular context. | Assess the effect of the compounds on cell viability or a specific signaling pathway. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.